molecular formula C17H31N3O3S B6787659 N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide

N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide

Cat. No.: B6787659
M. Wt: 357.5 g/mol
InChI Key: RZZPSSOVZUWZLN-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a dioxothian ring, a pyrrolidine ring, and an azepane ring

Properties

IUPAC Name

N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c21-17(18-13-15-5-4-12-24(22,23)14-15)20-10-3-6-16(7-11-20)19-8-1-2-9-19/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZPSSOVZUWZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCN(CC2)C(=O)NCC3CCCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxothian ring, followed by the introduction of the pyrrolidine and azepane rings through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and azepane derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, are used to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or azepane rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxothian ring structure but differ in their functional groups and overall molecular architecture.

    Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.

Uniqueness

N-[(1,1-dioxothian-3-yl)methyl]-4-pyrrolidin-1-ylazepane-1-carboxamide is unique due to its combination of the dioxothian, pyrrolidine, and azepane rings, which confer specific chemical and biological properties

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